2,6-Dimethoxy-3-chlorophenol physical and chemical properties
2,6-Dimethoxy-3-chlorophenol physical and chemical properties
An In-Depth Technical Guide to 2,6-Dimethoxy-3-chlorophenol
Introduction: A Niche Building Block in Synthetic Chemistry
2,6-Dimethoxy-3-chlorophenol is a substituted aromatic compound belonging to the class of halogenated phenols. Its structure, featuring a hydroxyl group, two activating methoxy groups, and a deactivating chloro group on a benzene ring, makes it a molecule of interest for synthetic chemists. While not as extensively documented as some common phenols, its unique substitution pattern offers specific reactivity profiles that can be harnessed in the synthesis of more complex molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and inferred physical and chemical properties of 2,6-Dimethoxy-3-chlorophenol, its potential synthetic pathways, and its applications as a chemical intermediate.
PART 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in both storage and reaction environments. The properties of 2,6-Dimethoxy-3-chlorophenol are determined by the interplay of its hydroxyl, methoxy, and chlorine functional groups.
Core Structural and Physical Data
Quantitative data for 2,6-Dimethoxy-3-chlorophenol is sparse in the literature. The following table consolidates available information and provides estimated values based on structurally similar compounds like 2,6-dimethoxyphenol and other chlorinated phenols.
| Property | Value / Description | Source / Basis |
| CAS Number | 18113-22-9 | [1] |
| Molecular Formula | C₈H₉ClO₃ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | Likely an off-white to brown crystalline solid. | Inferred from related compounds like 2-chloro-6-methoxyphenol[2] and 2,6-dimethoxyphenol.[3][4] |
| Melting Point | Not specified. Likely higher than 2,6-dimethoxyphenol (50-57 °C) due to halogenation.[4] | - |
| Boiling Point | Not specified. Likely >200 °C. | Inferred from related dichlorophenols and dimethoxyphenols.[5][6] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone. | Based on general properties of chlorophenols.[6][7][8] |
PART 2: Chemical Reactivity and Synthetic Profile
The reactivity of 2,6-Dimethoxy-3-chlorophenol is governed by its functional groups: the acidic phenol, the electron-donating methoxy groups, and the electron-withdrawing chlorine atom.
Key Reactive Sites and Transformations
The molecule's structure suggests several potential reaction pathways that are crucial for its use as a synthetic intermediate.
-
Phenolic Hydroxyl Group : As a weak acid, the hydroxyl group is the primary site for reactions such as deprotonation with a base, O-alkylation to form ethers, and esterification to form esters.
-
Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and two methoxy groups. The chlorine atom, while deactivating, will also influence the position of incoming electrophiles. The most probable sites for substitution are the positions para and ortho to the powerful hydroxyl directing group.
-
Chlorine Atom : The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated.
Below is a diagram illustrating the principal reactive zones of the molecule.
Caption: Key reactive sites on the 2,6-Dimethoxy-3-chlorophenol molecule.
Plausible Synthetic Route
A logical and common method for the synthesis of chlorinated phenols is the direct chlorination of the corresponding phenol precursor.[9] In this case, 2,6-Dimethoxy-3-chlorophenol could be synthesized via the regioselective chlorination of 2,6-dimethoxyphenol. The choice of chlorinating agent and catalyst is critical to control the position of chlorination and prevent over-chlorination. Agents like sulfuryl chloride (SO₂Cl₂) are often employed for such transformations.[9]
The workflow for this proposed synthesis is outlined below.
Caption: Proposed workflow for the synthesis of 2,6-Dimethoxy-3-chlorophenol.
PART 3: Applications in Research and Drug Development
Chlorophenols are established intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, antiseptics, pesticides, and dyes.[7][9]
-
Scaffold for Bioactive Molecules : The structure of 2,6-Dimethoxy-3-chlorophenol serves as a versatile scaffold. The hydroxyl group can be used as a handle to link to other moieties, while the substitution pattern on the aromatic ring can be further modified to tune the electronic and steric properties of a target molecule.
-
Intermediate in Multi-step Synthesis : This compound is a valuable building block. For instance, related dihydroisoquinoline structures, which can be derived from such phenolic precursors, have been investigated for a range of biological activities, including cardiovascular and anti-inflammatory effects.[10]
-
Precursor to Complex Natural Products : The specific arrangement of functional groups can be strategic in the total synthesis of complex natural products or their analogues.
PART 4: Safety, Handling, and Storage
-
Potential Hazards : Based on analogous compounds, 2,6-Dimethoxy-3-chlorophenol should be treated as harmful if ingested or inhaled and as an irritant to the skin, eyes, and respiratory system.[3][11] Concentrated exposure to chlorophenols can cause severe irritation and burns.[7] Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[12][13]
-
Recommended Handling Procedures :
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[3]
Conclusion
2,6-Dimethoxy-3-chlorophenol is a specialized chemical intermediate with significant potential in organic synthesis. While comprehensive data on this specific isomer is limited, a thorough understanding of its properties and reactivity can be extrapolated from the well-documented behavior of its constituent functional groups and related compounds. Its unique structure provides a valuable platform for the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. As with any chemical, it must be handled with appropriate care, following safety guidelines derived from similar hazardous materials.
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